molecular formula C36H60O6 B167210 Triisononyl trimellitate CAS No. 53894-23-8

Triisononyl trimellitate

Cat. No.: B167210
CAS No.: 53894-23-8
M. Wt: 588.9 g/mol
InChI Key: YPDXSCXISVYHOB-UHFFFAOYSA-N
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Description

Triisononyl trimellitate is a high-performance plasticizer known for its superior temperature resistance and low volatility. It is commonly used in the production of flexible polyvinyl chloride (PVC) products, providing enhanced flexibility and durability. This compound is particularly valued in applications requiring high thermal stability and low migration properties.

Scientific Research Applications

Triisononyl trimellitate has a wide range of applications in scientific research and industry:

Mechanism of Action

Target of Action

Triisononyl trimellitate, also known as Trioctyl Trimellitate , is primarily used as a plasticizer and lubricant . Its primary targets are polymers such as polyvinyl chloride (PVC), polypropylene, and polycarbonate . These polymers are used in various applications, including the production of cables, automotive components, and other plastic products .

Mode of Action

This compound interacts with its targets (polymers) by integrating into the polymer matrix, thereby increasing the flexibility, workability, and cold resistance of the material . It acts by reducing the intermolecular forces between the polymer chains, allowing them to slide past each other more easily. This results in an increase in the material’s flexibility and durability.

Pharmacokinetics

It is primarily used in industrial settings for the production and modification of polymers .

Result of Action

The addition of this compound to polymers results in materials with improved flexibility, workability, and cold resistance . This makes the resulting products more durable and versatile, suitable for a wide range of applications, from cable sheathing to automotive components .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors For instance, temperature can affect its efficacy as a plasticizer, with higher temperatures generally increasing its effectiveness. Additionally, the presence of other chemicals in the environment can potentially interact with this compound, affecting its stability and performance .

Safety and Hazards

When handling TINTM, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn .

Future Directions

The global TINTM market is set to experience steady growth in the future, driven by continuous technological advancements, growing environmental awareness, and the rising need for streamlined operations . It is anticipated that industry players will focus on product innovation, strategic collaborations, and geographical expansion to seize evolving market opportunities .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Triisononyl trimellitate is synthesized through the esterification of trimellitic anhydride with isononyl alcohol. The process involves the following steps:

    Reactants: Trimellitic anhydride and isononyl alcohol are mixed in a mole ratio of 1:3.5-1:4.5.

    Catalyst and Temperature: Activated carbon (0.1-0.3% of the weight of trimellitic anhydride) is added, and the mixture is heated to 185-195°C. A catalyst (0.05-0.2% of the weight of trimellitic anhydride) is then introduced, and the temperature is raised to 185-245°C for 3-4 hours.

    Dealcoholization: The acid value is controlled below 0.50 mgKOH/g, and negative pressure dealcoholization is carried out until no return liquid exists.

    Refining: Sodium hydroxide solution (10-15% concentration) is added to control the acid value below 0.07 mgKOH/g. Water is introduced as an entrainer for dealcoholization refining.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high efficiency and product quality. The process is designed to minimize pollution, reduce energy consumption, and achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Triisononyl trimellitate primarily undergoes esterification reactions. It is resistant to oxidation and reduction under normal conditions due to its stable ester bonds.

Common Reagents and Conditions:

    Esterification: Trimellitic anhydride and isononyl alcohol in the presence of a catalyst.

    Catalysts: Common catalysts include sulfuric acid, p-toluenesulfonic acid, and activated carbon.

Major Products: The primary product of the esterification reaction is this compound, with water as a byproduct.

Comparison with Similar Compounds

    Trioctyl trimellitate (TOTM): Similar in structure but with octyl groups instead of isononyl groups. TOTM is also used as a plasticizer but has different thermal and migration properties.

    Diisononyl phthalate (DINP): Another plasticizer with similar applications but lower thermal stability compared to triisononyl trimellitate.

    Di-2-ethylhexyl phthalate (DEHP): Widely used plasticizer with higher volatility and lower thermal stability than this compound.

Uniqueness: this compound stands out due to its superior thermal stability, low volatility, and excellent resistance to migration. These properties make it particularly suitable for high-temperature applications and environments requiring long-term durability .

Properties

IUPAC Name

tris(7-methyloctyl) benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDXSCXISVYHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274203
Record name Tris(7-methyloctyl) trimellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

53894-23-8, 890091-51-7
Record name Triisononyl trimellitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(7-methyloctyl) trimellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisononyl benzene-1,2,4-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIISONONYL TRIMELLITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T06P0GMA66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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